molecular formula C7H5Cl2NO2 B14344649 Carbamic acid, (3,5-dichlorophenyl)- CAS No. 105687-75-0

Carbamic acid, (3,5-dichlorophenyl)-

Cat. No.: B14344649
CAS No.: 105687-75-0
M. Wt: 206.02 g/mol
InChI Key: OMJLGCDQPXRIHT-UHFFFAOYSA-N
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Description

Carbamic acid, (3,5-dichlorophenyl)- is an organic compound characterized by the presence of a carbamic acid group attached to a 3,5-dichlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, (3,5-dichlorophenyl)- typically involves the reaction of 3,5-dichloroaniline with phosgene or its derivatives. The reaction proceeds under controlled conditions to ensure the formation of the desired carbamic acid derivative. The general reaction can be represented as follows: [ \text{3,5-dichloroaniline} + \text{phosgene} \rightarrow \text{Carbamic acid, (3,5-dichlorophenyl)-} ]

Industrial Production Methods: Industrial production of this compound often employs large-scale reactors where the reactants are combined under specific temperature and pressure conditions. The use of catalysts and solvents may be necessary to optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Carbamic acid, (3,5-dichlorophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamic acid group to amines.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenyl oxides, while reduction can produce amines.

Scientific Research Applications

Carbamic acid, (3,5-dichlorophenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of pesticides and other industrial chemicals.

Mechanism of Action

The mechanism by which carbamic acid, (3,5-dichlorophenyl)- exerts its effects involves interactions with specific molecular targets. The carbamic acid group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction is crucial in its potential therapeutic applications, where enzyme inhibition is desired.

Comparison with Similar Compounds

  • Carbamic acid, (3-chlorophenyl)-
  • Carbamic acid, (4-chlorophenyl)-
  • Carbamic acid, (2,4-dichlorophenyl)-

Comparison: Carbamic acid, (3,5-dichlorophenyl)- is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other carbamic acid derivatives.

Properties

CAS No.

105687-75-0

Molecular Formula

C7H5Cl2NO2

Molecular Weight

206.02 g/mol

IUPAC Name

(3,5-dichlorophenyl)carbamic acid

InChI

InChI=1S/C7H5Cl2NO2/c8-4-1-5(9)3-6(2-4)10-7(11)12/h1-3,10H,(H,11,12)

InChI Key

OMJLGCDQPXRIHT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=O)O

Origin of Product

United States

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